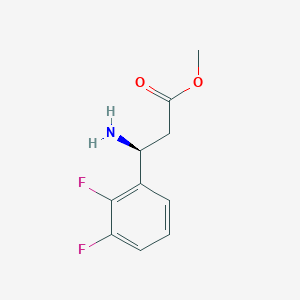
2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromophenyl substituent at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1-one scaffold, which can then be further functionalized to introduce the bromophenyl group . Another method involves the reaction of methyl 3-bromo-2-(bromomethyl)benzoate with N-Bromosuccinimide in the presence of benzoyl peroxide as a catalyst .
Industrial Production Methods
Industrial production of 2-(4-bromophenyl)isoindolin-1-one often employs solventless conditions to enhance the green chemistry aspect of the synthesis. This involves simple heating and purification methods that minimize the use of harmful solvents .
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoindoline nucleus.
Reduction: This reaction can modify the bromophenyl substituent or the isoindoline ring.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium iodide in acetone or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1-one derivatives, which can have different functional groups replacing the bromine atom or modifying the isoindoline ring .
科学的研究の応用
2-(4-Bromophenyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用機序
The mechanism of action of 2-(4-bromophenyl)isoindolin-1-one involves its interaction with specific molecular targets. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Another member of the isoindoline family, known for its diverse chemical reactivity and applications.
4-Bromoisoindolin-1-one: Similar in structure but lacks the phenyl substituent at the 2-position.
Uniqueness
2-(4-Bromophenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C14H10BrNO |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
2-(4-bromophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
InChIキー |
RYVFNBCWCZCHSC-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
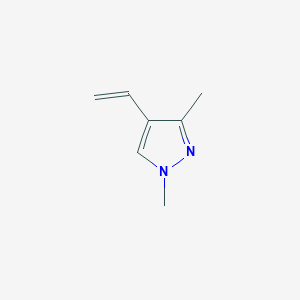
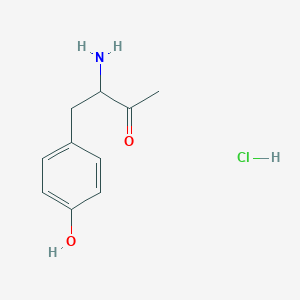
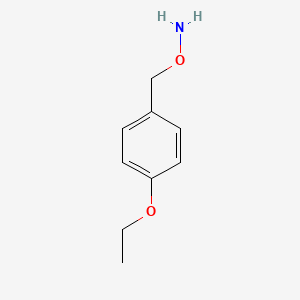
![tert-butylN-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethyl]carbamate](/img/structure/B13614825.png)
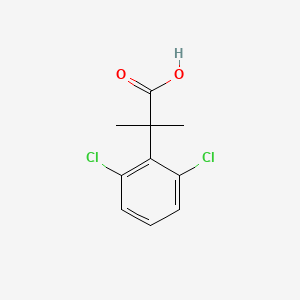


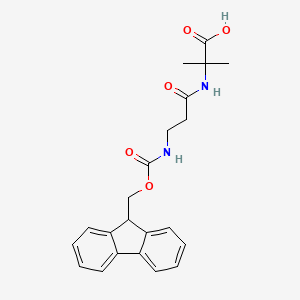

![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)

